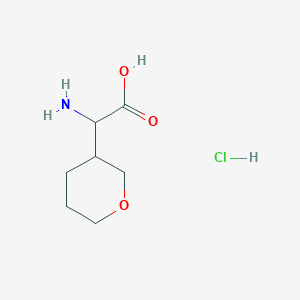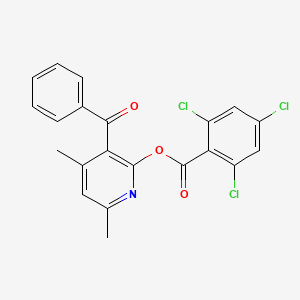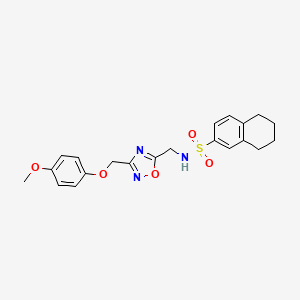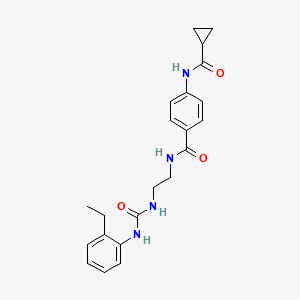![molecular formula C10H16ClN3O3S B2603013 N-[3-(2-aminoethanesulfonamido)phenyl]acetamide hydrochloride CAS No. 1225327-90-1](/img/structure/B2603013.png)
N-[3-(2-aminoethanesulfonamido)phenyl]acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[3-(2-aminoethanesulfonamido)phenyl]acetamide hydrochloride” is a chemical compound used for research and development . It is also known by its CAS number 1225327-90-1 .
Synthesis Analysis
The synthesis of similar compounds involves various chemical techniques and computational chemistry applications . For instance, the synthesis of acetamide compounds involves the use of 2,2-diphenylacetic acid in dry DCM with N,N1-carbonyldiimidazole (CDI) and 4-dimethyl .Chemical Reactions Analysis
The chemical reactions involving similar compounds like acetamides have been studied . For example, the acetamide compounds 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl) acetamide and 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3-isopropylphenyl) acetamide have shown good activity .科学的研究の応用
pH Imaging and Magnetic Resonance Spectroscopy
N-(2-Acetamido)-2-aminoethanesulfonic acid (ACES), a related compound, has been applied in pH imaging using hyperpolarized (13)C magnetic resonance spectroscopy. This technique enables rapid NMR- and MRI-based pH measurements by exploiting the pH-dependent (13)C chemical shift of ACES within the physiological range, providing a novel approach for real-time imaging of biological processes (Flavell et al., 2015).
Asymmetric Synthesis of Amino Acids
The asymmetric synthesis of α‐Amino acids and α‐N‐Hydroxyamino acids from N‐Acylbornane‐10,2‐sultams showcases the utility of related sulfonamide structures in producing diastereoisomerically pure amino acid derivatives, highlighting the compound's role in facilitating complex organic syntheses (Oppolzer et al., 1992).
Antimalarial and Antiviral Research
Investigations into antimalarial sulfonamides as potential COVID-19 drugs have revealed that certain sulfonamide derivatives exhibit significant in vitro antimalarial activity and possess desirable ADMET properties. These studies suggest the potential repurposing of sulfonamide compounds for treating viral infections, including COVID-19, based on their ability to inhibit crucial enzymes in the virus replication process (Fahim & Ismael, 2021).
Anticancer Drug Development
The synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide highlight its anticancer potential. Structural analysis and in silico modeling targeting the VEGFr receptor suggest that such compounds could be valuable in developing new anticancer therapies (Sharma et al., 2018).
Enzyme Inhibition for Therapeutic Applications
Research on thiazolylsulfonamides with carbonic anhydrase inhibitory action demonstrates the therapeutic potential of sulfonamide derivatives in treating conditions like cancer, obesity, and epilepsy. These inhibitors show low nanomolar inhibition KI values against several human carbonic anhydrase isoforms, suggesting their utility in developing novel therapeutics (Carta et al., 2017).
Safety and Hazards
将来の方向性
The future directions for similar compounds like phenoxy acetamide and its derivatives involve designing and developing new pharmaceutical compounds . This includes researching the effects of synthetic, semi-synthetic, and natural biologically active substances based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .
特性
IUPAC Name |
N-[3-(2-aminoethylsulfonylamino)phenyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S.ClH/c1-8(14)12-9-3-2-4-10(7-9)13-17(15,16)6-5-11;/h2-4,7,13H,5-6,11H2,1H3,(H,12,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOZPUSYWLLEPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2602930.png)
![N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2602933.png)





![3-Ethyl-5-[(4-fluorosulfonyloxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B2602945.png)



![N-[(4-Methoxyphenyl)methyl]-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine](/img/structure/B2602950.png)

